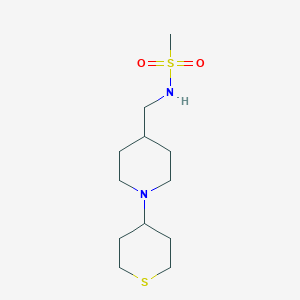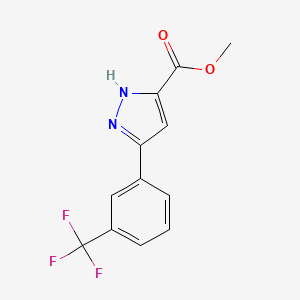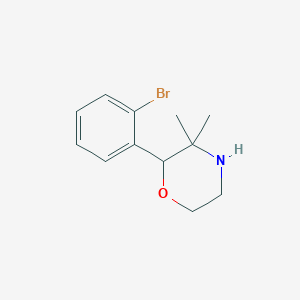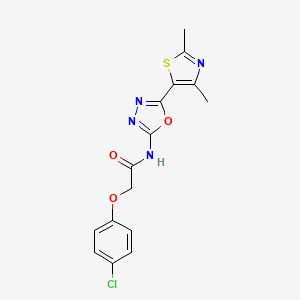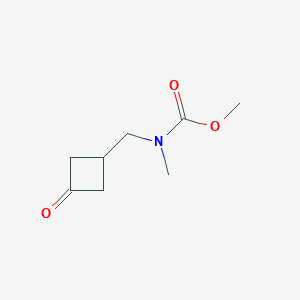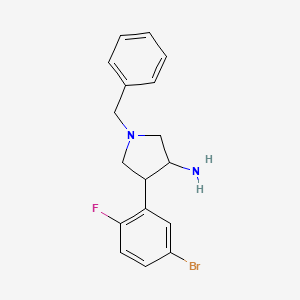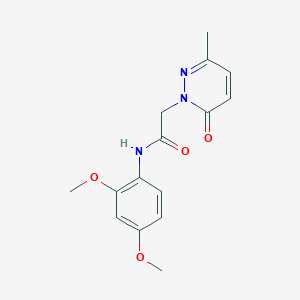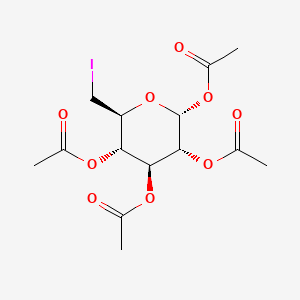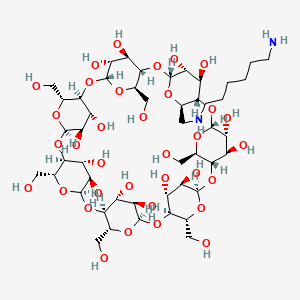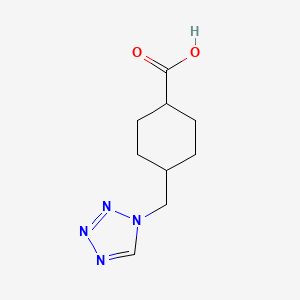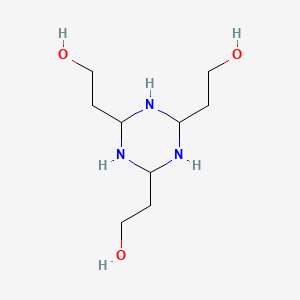
2,2',2''-(1,3,5-Triazinane-2,4,6-triyl)tris(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is a chemical compound with the molecular formula C₉H₂₁N₃O₃. It is a clear, colorless to faint yellow liquid commonly used as a biocide in various industrial applications. This compound is known for its ability to release formaldehyde, which contributes to its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is typically synthesized through the reaction of formaldehyde with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine structure. The general reaction can be represented as follows:
3CH₂O+N(CH₂CH₂OH)₃→C₉H₂₁N₃O₃+3H₂O
The reaction is usually conducted at a temperature range of 20-25°C and requires a catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine involves large-scale reactors where the reactants are mixed and maintained at optimal conditions for maximum yield. The product is then purified and concentrated to the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base like pyridine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formaldehyde and other aldehydes, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a biocide in cooling fluids and metalworking fluids to prevent microbial growth.
Biology: The compound’s antimicrobial properties make it useful in biological research for controlling contamination.
Medicine: It is investigated for its potential use in antimicrobial treatments and preservatives.
Industry: Beyond its use in cooling and metalworking fluids, it is also employed in the formulation of various industrial products, including paints and coatings
Mechanism of Action
The primary mechanism by which Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine exerts its effects is through the release of formaldehyde. Formaldehyde is a potent antimicrobial agent that disrupts the cellular processes of microorganisms, leading to their death. The compound targets various molecular pathways, including protein and nucleic acid synthesis, thereby inhibiting microbial growth .
Comparison with Similar Compounds
Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine can be compared with other formaldehyde-releasing biocides, such as:
Hexahydro-1,3,5-tris(2-hydroxyethyl)-5-triazine: Similar in structure but with different substitution patterns.
N-methylol-chloracetamide: Another formaldehyde-releasing biocide used in various applications.
Uniqueness: Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine is unique due to its specific triazine structure, which provides a controlled release of formaldehyde, making it highly effective as a biocide in various industrial applications .
Properties
Molecular Formula |
C9H21N3O3 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[4,6-bis(2-hydroxyethyl)-1,3,5-triazinan-2-yl]ethanol |
InChI |
InChI=1S/C9H21N3O3/c13-4-1-7-10-8(2-5-14)12-9(11-7)3-6-15/h7-15H,1-6H2 |
InChI Key |
KMRIHGAXDVSHDL-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C1NC(NC(N1)CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-oxo-3-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14879983.png)
